molecular formula C10H8F5NO2 B2447877 2,6-Difluoro-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide CAS No. 1980040-18-3

2,6-Difluoro-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide

Cat. No. B2447877
CAS RN: 1980040-18-3
M. Wt: 269.171
InChI Key: DXFVVIDWRULHGC-UHFFFAOYSA-N
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Description

“2,6-Difluoro-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide” is a chemical compound with the CAS Number: 1980040-18-3 . It has a molecular weight of 269.17 . The compound is stored at ambient temperature and is in liquid-oil physical form .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C10H8F5NO2/c1-16(18-2)9(17)8-6(11)3-5(4-7(8)12)10(13,14)15/h3-4H,1-2H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 269.17 . It is stored at ambient temperature and is in liquid-oil physical form .

Scientific Research Applications

Synthesis in Imaging Agents

A study describes the synthesis of a compound structurally related to 2,6-Difluoro-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide for potential use in Positron Emission Tomography (PET) imaging for cancer diagnosis. This synthesis demonstrates the compound's potential as a novel PET agent for imaging specific mutations in cancers (Wang, Gao, Miller, & Zheng, 2013).

Molecular Structural Analysis

Another study focuses on the molecular structure of a compound similar to this compound. The research employs X-ray diffraction and Density Functional Theory (DFT) calculations to analyze the compound's structure, demonstrating its potential for in-depth chemical analysis and understanding of similar compounds (Demir, Cakmak, Dege, Kutuk, Odabaşoǧlu, & Kepekçi, 2015).

Synthetic Methodologies

The use of Diethylaminosulfur Trifluoride (DAST) in the synthesis of related fluorinated benzamides, including those similar to this compound, is documented in a study. This highlights the synthesis methodologies that can be employed for such compounds, which are significant in pharmaceutical research (Mukherjee, 1990).

Rhodium-Catalyzed Reactions

Research into the Rhodium(III)-catalyzed reactions involving benzamides, like the subject compound, provides insights into the synthesis of elaborate difluorinated compounds. This has implications for the development of pharmaceuticals and agrochemicals (Cui, Qu, Yi, Sun, Hu, Guo, Jin, Chen, Wong, & Wu, 2023).

Medicinal Chemistry Applications

A study in the field of medicinal chemistry involves the synthesis and evaluation of benzamides, closely related to the compound , as potential neuroleptics. This shows the compound's relevance in the development of psychiatric medications (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302+H312+H332;H315;H319;H335 . Precautionary statements include P271;P260;P280 . An MSDS is available for further safety information .

properties

IUPAC Name

2,6-difluoro-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F5NO2/c1-16(18-2)9(17)8-6(11)3-5(4-7(8)12)10(13,14)15/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFVVIDWRULHGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=C(C=C1F)C(F)(F)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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